molecular formula C7H8O2 B102919 3,5-Dimethyl-4H-pyran-4-one CAS No. 19083-61-5

3,5-Dimethyl-4H-pyran-4-one

Cat. No. B102919
CAS RN: 19083-61-5
M. Wt: 124.14 g/mol
InChI Key: TYNBCLRVUQVAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4H-pyran-4-one, also known as DMPO, is a heterocyclic organic compound with a molecular formula of C7H8O2. DMPO is a versatile molecule with various applications in scientific research, including its use as a spin trapping agent, antioxidant, and flavoring agent. In

Scientific Research Applications

3,5-Dimethyl-4H-pyran-4-one is widely used in scientific research as a spin trapping agent, which is a technique used to study free radicals and reactive oxygen species (ROS). 3,5-Dimethyl-4H-pyran-4-one reacts with free radicals and ROS to form stable adducts that can be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. 3,5-Dimethyl-4H-pyran-4-one is also used as an antioxidant, which is a molecule that can prevent or delay the oxidation of other molecules. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties in both in vitro and in vivo studies. Additionally, 3,5-Dimethyl-4H-pyran-4-one is used as a flavoring agent in the food industry due to its pleasant odor and taste.

Mechanism Of Action

3,5-Dimethyl-4H-pyran-4-one acts as a spin trapping agent by reacting with free radicals and ROS to form stable adducts. The reaction between 3,5-Dimethyl-4H-pyran-4-one and free radicals occurs through the addition of 3,5-Dimethyl-4H-pyran-4-one to the unpaired electron of the free radical, forming a radical adduct. The radical adduct is then stabilized through the formation of a covalent bond between the unpaired electron and the nitrogen atom of 3,5-Dimethyl-4H-pyran-4-one. The stable adduct can then be analyzed using EPR spectroscopy to determine the identity and concentration of the free radical.

Biochemical And Physiological Effects

3,5-Dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 3,5-Dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 3,5-Dimethyl-4H-pyran-4-one has been shown to have neuroprotective effects, which can protect neurons from damage and death.

Advantages And Limitations For Lab Experiments

3,5-Dimethyl-4H-pyran-4-one has several advantages for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one is a stable molecule that can be easily synthesized and stored. 3,5-Dimethyl-4H-pyran-4-one is also a versatile molecule that can be used in various techniques, including EPR spectroscopy, to study free radicals and ROS. However, 3,5-Dimethyl-4H-pyran-4-one also has some limitations for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one can react with other molecules, including some antioxidants, which can complicate data interpretation. Additionally, 3,5-Dimethyl-4H-pyran-4-one can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

For research on 3,5-Dimethyl-4H-pyran-4-one include the development of new spin trapping agents and the exploration of its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4H-pyran-4-one can be achieved through multiple methods, including the condensation of 2-acetyl furan with formaldehyde, the oxidation of 3,5-dimethyl-2-furfural, and the cyclization of 2-methyl-3,5-dihydroxy-2,3-dihydrofuran-4-one. The most common method for synthesizing 3,5-Dimethyl-4H-pyran-4-one involves the reaction of 2-acetyl furan with formaldehyde in the presence of an acid catalyst, typically sulfuric acid, to form 3,5-Dimethyl-4H-pyran-4-one.

properties

CAS RN

19083-61-5

Product Name

3,5-Dimethyl-4H-pyran-4-one

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3,5-dimethylpyran-4-one

InChI

InChI=1S/C7H8O2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3

InChI Key

TYNBCLRVUQVAEV-UHFFFAOYSA-N

SMILES

CC1=COC=C(C1=O)C

Canonical SMILES

CC1=COC=C(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.